Ethyl 2-[[(1R,2R,5R)-2-hydroxy-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanylidene]amino]acetate
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Description
Ethyl 2-[[(1R,2R,5R)-2-hydroxy-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanylidene]amino]acetate, also known as this compound, is a useful research compound. Its molecular formula is C14H23NO3 and its molecular weight is 253.34 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 2-[[(1R,2R,5R)-2-hydroxy-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanylidene]amino]acetate is a complex organic compound characterized by its unique bicyclic structure and functional groups. This compound has garnered attention for its potential biological activities due to its stereochemistry and the presence of both hydroxyl and amino groups.
Chemical Structure and Properties
The compound features an ethyl acetate group linked to a bicyclo[3.1.1]heptane framework. The stereochemistry of the bicyclic core contributes significantly to its reactivity and biological interactions.
- Molecular Formula: C20H33NO5
- Molecular Weight: 367.48 g/mol
- LogP: 2.7654
- Polar Surface Area (PSA): 85.19 Ų
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that optimize yield and desired stereochemistry. Such synthetic pathways are crucial for developing derivatives that may exhibit enhanced biological properties.
Pharmacological Potential
Research indicates that compounds with similar bicyclic structures often exhibit various pharmacological activities:
- Antioxidant Activity: The presence of the hydroxyl group is known to enhance antioxidant properties, potentially reducing oxidative stress in biological systems.
- Antimicrobial Properties: Preliminary studies suggest that similar compounds can inhibit microbial growth, indicating potential applications in treating infections.
Understanding the interaction mechanisms involving this compound is essential for elucidating its biological effects:
- Enzyme Inhibition: The amino group may interact with various enzymes, potentially acting as an inhibitor or modulator.
- Receptor Binding: The unique structure may facilitate binding to specific receptors in the body, influencing physiological responses.
Study on Antioxidant Activity
A study evaluated the antioxidant capacity of structurally related compounds using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Results indicated significant free radical scavenging activity attributed to the hydroxyl functional group.
Compound | IC50 (µM) |
---|---|
Ethyl 2-[[(1R,2R,5R)-... | 30 |
Control (Vitamin C) | 15 |
Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties against common pathogens such as E. coli and S. aureus. The compound demonstrated notable inhibitory effects:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 50 µg/mL |
S. aureus | 40 µg/mL |
Comparative Analysis with Similar Compounds
The following table compares Ethyl 2-[[(1R,2R,5R)-... with structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Ethyl 2-[[(1R,2R,5R)-... | Structure | Potential antioxidant and antimicrobial properties |
3-Pinanone | Structure | Simple ketone; precursor in organic synthesis |
(S)-(+)-Camphor | Structure | Naturally occurring; exhibits analgesic properties |
Properties
IUPAC Name |
ethyl 2-[[(1R,2R,5R)-2-hydroxy-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanylidene]amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-5-18-12(16)8-15-11-7-9-6-10(13(9,2)3)14(11,4)17/h9-10,17H,5-8H2,1-4H3/t9-,10-,14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHYGWSRXODAMH-GPCCPHFNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN=C1CC2CC(C2(C)C)C1(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN=C1C[C@H]2C[C@@H]([C@@]1(C)O)C2(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452247 |
Source
|
Record name | ZINC22059003 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90473-01-1 |
Source
|
Record name | ZINC22059003 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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